3,3-Difluoro-3-(4-fluorophenyl)-2-hydroxypropanoic acid
Overview
Description
3,3-Difluoro-3-(4-fluorophenyl)-2-hydroxypropanoic acid is a fluorinated organic compound with the molecular formula C9H7F3O3. This compound is characterized by the presence of both hydroxyl and fluorine groups, which impart unique chemical and physical properties. Fluorinated compounds are often of interest in various fields due to their enhanced stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with difluorostyrenes . This method allows for the efficient incorporation of fluorine atoms into the compound, resulting in high yields and excellent stereoselectivities.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-3-(4-fluorophenyl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3,3-Difluoro-3-(4-fluorophenyl)-2-hydroxypropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Medicine: Fluorinated compounds are often explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials with enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-3-(4-fluorophenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 3,3-Difluoro-3-(4-chlorophenyl)-2-hydroxypropanoic acid
- 3,3-Difluoro-3-(4-bromophenyl)-2-hydroxypropanoic acid
- 3,3-Difluoro-3-(4-methylphenyl)-2-hydroxypropanoic acid
Uniqueness
3,3-Difluoro-3-(4-fluorophenyl)-2-hydroxypropanoic acid is unique due to the presence of multiple fluorine atoms, which impart distinct chemical and physical properties. These properties can enhance the compound’s stability, reactivity, and biological activity compared to its non-fluorinated or differently substituted analogs.
Properties
IUPAC Name |
3,3-difluoro-3-(4-fluorophenyl)-2-hydroxypropanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O3/c10-6-3-1-5(2-4-6)9(11,12)7(13)8(14)15/h1-4,7,13H,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIFULKKXYLKOPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(C(=O)O)O)(F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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